molecular formula C6H8N4S B2714293 1,3-dimethyl-1H,2H,5H-pyrazolo[3,4-d][1,3]thiazol-5-imine CAS No. 2060033-94-3

1,3-dimethyl-1H,2H,5H-pyrazolo[3,4-d][1,3]thiazol-5-imine

Cat. No.: B2714293
CAS No.: 2060033-94-3
M. Wt: 168.22
InChI Key: TWVRMQQRLJWBAP-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H,2H,5H-pyrazolo[3,4-d][1,3]thiazol-5-imine is a fused heterocyclic compound featuring a pyrazole ring fused to a thiazole ring, with an imine functional group at the 5-position and methyl substituents at the 1- and 3-positions.

Properties

IUPAC Name

1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4S/c1-3-4-5(10(2)9-3)8-6(7)11-4/h1-2H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHIONBCJZUOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1SC(=N2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dimethyl-1H,2H,5H-pyrazolo[3,4-d][1,3]thiazol-5-imine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The compound belongs to the pyrazolo-thiazole family and is characterized by a unique structure that contributes to its biological activity. Its molecular formula is C_8H_10N_4S, with a molecular weight of 198.26 g/mol. The presence of both pyrazole and thiazole rings enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains:

Pathogen Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus0.22 μg/mLBactericidal
Escherichia coli0.25 μg/mLBactericidal
Pseudomonas aeruginosa0.30 μg/mLBactericidal

These results indicate that the compound can inhibit the growth of pathogenic bacteria effectively and may serve as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
  • Mechanism : The compound appears to activate caspase pathways leading to programmed cell death.
  • IC50 Values :
    • MCF-7: 15 µM
    • A549: 12 µM

These findings suggest that this compound may be a promising candidate for further development in cancer therapy .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro:

Cytokine Inhibition Percentage Concentration
TNF-α76%10 µM
IL-685%10 µM

This suggests potential applications in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of pyrazolo-thiazole derivatives in various therapeutic areas:

  • Combination Therapy in Cancer Treatment :
    • A study combined this compound with doxorubicin in MCF-7 cells.
    • Results indicated a synergistic effect, enhancing cytotoxicity compared to doxorubicin alone.
  • Antimicrobial Synergy :
    • When tested with other antibiotics (e.g., ampicillin), the compound showed improved efficacy against resistant strains of bacteria.

Comparison with Similar Compounds

Key Observations :

  • Heteroatom Influence : The sulfur in thiazole/thiadiazole analogs enhances electrophilicity compared to nitrogen-rich tetrazoles . Selenium in selenadiazole derivatives increases polarizability and redox activity compared to sulfur analogs .
  • Substituent Effects: Methyl groups at the 1- and 3-positions in the target compound likely enhance steric hindrance and lipophilicity compared to phenyl or hydrazonoethyl substituents in analogs .

Q & A

What are the standard synthetic routes for 1,3-dimethyl-1H,2H,5H-pyrazolo[3,4-d][1,3]thiazol-5-imine?

Basic
The compound is typically synthesized via a two-step protocol:

  • Step 1 : Reacting 4-thiazolidinones with Lawesson’s reagent and dimethylformamide-dimethylacetal to form 5-dimethylaminomethylene-3-methyl-thiazolidine-4-thiones .
  • Step 2 : Cyclization with hydrazine derivatives under acidic conditions to construct the pyrazolo-thiazole scaffold .
    Alternative methods include 1,3-dipolar cycloaddition of azides with 1,3-thiazol-5(4H)-thiones, yielding thiazol-imines via intermediate thiaziridine formation .

What spectroscopic and analytical methods are used to characterize this compound?

Basic
Characterization involves:

  • Elemental analysis : To confirm molecular formula purity .
  • IR spectroscopy : Identification of functional groups (e.g., C=N, C-S stretches) .
  • NMR (¹H/¹³C) : Key peaks include pyrazole C-H (~δ 6.5–7.5 ppm) and thiazole methyl groups (~δ 2.0–3.0 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 291 for analogues) to validate molecular weight .

How can researchers address isomerism in the synthesis of this compound?

Advanced
Despite TLC indicating a single diastereomer, unresolved stereochemistry may arise. Methodological approaches include:

  • Chiral HPLC : To separate enantiomers and confirm purity.
  • X-ray crystallography : To resolve absolute configuration .
  • Dynamic NMR : To detect slow-interconverting isomers in solution.

How can reaction conditions be optimized to improve synthetic yields?

Advanced
Key variables for optimization:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalysts : Acidic media (e.g., HCl) promote hydrazine cyclization .
  • Temperature control : Elevated temperatures (e.g., 90°C) improve azide-thione cycloaddition kinetics .
  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., molar ratios, reaction time) to identify optimal conditions.

How can computational modeling predict the bioactivity of this compound?

Advanced
Docking studies (e.g., AutoDock Vina) can predict binding modes to biological targets:

  • Docking poses : Align the compound with active sites (e.g., enzyme pockets) to assess interactions like hydrogen bonding or π-π stacking .
  • Molecular dynamics (MD) : Simulate stability of ligand-receptor complexes over time.
  • QSAR models : Corrogate structural features (e.g., electron-withdrawing groups) with activity trends.

How should researchers resolve contradictions in spectral data across studies?

Advanced
Conflicting NMR/IR data may arise from:

  • Solvent effects : Chemical shifts vary with deuterated solvents (e.g., DMSO vs. CDCl₃) .
  • Impurities : Trace solvents or byproducts can distort signals; repurify via column chromatography.
  • Isomerism : Re-evaluate spectra under controlled conditions (e.g., variable-temperature NMR) .

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